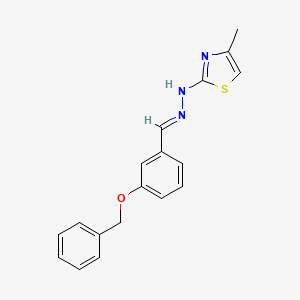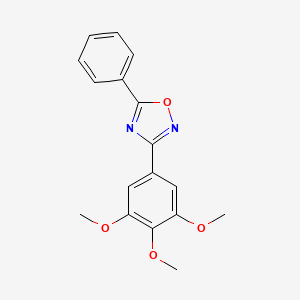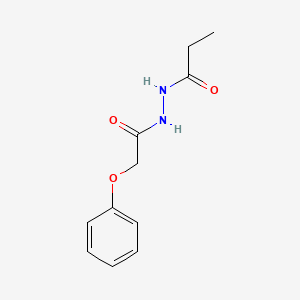![molecular formula C23H17N3O3 B3914777 3-benzyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one](/img/structure/B3914777.png)
3-benzyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one
概要
説明
3-benzyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one typically involves the condensation of 3-nitrobenzaldehyde with 2-aminobenzamide, followed by cyclization and subsequent functional group modifications. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is becoming increasingly important in industrial settings .
化学反応の分析
Types of Reactions
3-benzyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinazoline N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl or aryl halides, base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Quinazoline N-oxide derivatives.
Reduction: Amino-substituted quinazoline derivatives.
Substitution: Various alkyl or aryl-substituted quinazoline derivatives.
科学的研究の応用
3-benzyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases involved in cell signaling pathways.
Medicine: Investigated for its anti-cancer properties, particularly in the treatment of breast and lung cancers.
Industry: Used in the development of new materials with specific electronic and optical properties
作用機序
The mechanism of action of 3-benzyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells .
類似化合物との比較
Similar Compounds
3-benzyl-2-mercaptoquinazolin-4(3H)-one: Known for its anticonvulsant activity.
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one: Exhibits potent antimicrobial activity.
Uniqueness
3-benzyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one is unique due to its specific structural features, such as the presence of the nitrophenyl group, which imparts distinct electronic properties. This uniqueness makes it a valuable compound for studying the structure-activity relationships of quinazoline derivatives and for developing new therapeutic agents .
特性
IUPAC Name |
3-benzyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c27-23-20-11-4-5-12-21(20)24-22(25(23)16-18-7-2-1-3-8-18)14-13-17-9-6-10-19(15-17)26(28)29/h1-15H,16H2/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXLMNWXPAALGK-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2,2-DIMETHYL-2,3-DIHYDROBENZO[F]ISOQUINOLIN-4(1H)-YLIDEN]METHYL CYANIDE](/img/structure/B3914704.png)
![2-[4-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3914723.png)

![ethyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate](/img/structure/B3914749.png)

![1-methyl-4-[5-(2,3,6-trimethylphenoxy)pentyl]piperazine oxalate](/img/structure/B3914767.png)
![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine](/img/structure/B3914778.png)

![ethyl 4-methyl-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}-1,3-thiazole-5-carboxylate](/img/structure/B3914784.png)
![(3S*,4R*)-1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3914790.png)
![N-[(E)-(2-bromophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine](/img/structure/B3914796.png)
![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3,4-dimethoxy-N-(4-methylphenyl)benzamide](/img/structure/B3914799.png)
